1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
Description
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative featuring a benzyl substituent with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This compound is synthesized via hydrogenation of the corresponding nitro precursor under catalytic conditions, yielding a colorless oil that is often used in further derivatization without purification . Its structural motif—a pyrazole core with aromatic substituents—is common in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate electronic properties.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)10-4-2-1-3-8(10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXTNKEJMSWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Another approach involves the use of CF3SO2Na-based trifluoromethylation of secondary amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases. Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of diseases such as rheumatoid arthritis .
Antimicrobial Effects
Another area of interest is the antimicrobial properties of this compound. Studies have reported its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been explored for its potential as a pesticide. Its chemical structure allows it to interact effectively with biological systems in pests, leading to increased efficacy in pest control . Field trials have indicated that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects.
Herbicide Activity
Additionally, there is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it can inhibit the growth of certain weeds by interfering with specific metabolic pathways . This makes it a candidate for developing selective herbicides that target unwanted plant species without affecting crops.
Material Science
Polymer Synthesis
The compound's unique trifluoromethyl group enhances its utility in material science, particularly in polymer synthesis. It can serve as a monomer or additive to create polymers with improved thermal stability and chemical resistance . Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and durability.
Nanotechnology Applications
In nanotechnology, this compound has been investigated for its role in synthesizing nanoparticles. Its ability to stabilize metal nanoparticles makes it useful in various applications, including catalysis and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituent positions, aromatic systems, and functional groups. Below is a comparative analysis:
Key Research Findings
Metabolic Stability: Trifluoromethyl groups (as in the target compound) confer resistance to oxidative metabolism compared to non-fluorinated analogs .
Biological Activity : Pyrazole amines with dual aromatic substituents (e.g., ) show improved selectivity for kinase targets due to enhanced hydrophobic interactions .
Biological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9F3N2
- Molecular Weight : 240.20 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those containing trifluoromethyl groups. The following table summarizes key findings related to the antimicrobial activity of this compound and related compounds:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|---|
| This compound | Antibacterial | 0.5 - 16 µg/mL | Staphylococcus aureus, Enterococcus faecalis |
| 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-1-ylbenzoic acid derivatives | Antibacterial | <0.5 µg/mL | Gram-positive bacteria |
| Other Trifluoromethyl Pyrazole Derivatives | Antimicrobial | Varies (up to 32 µg/mL) | Various Gram-positive and Gram-negative bacteria |
Case Study: Antibacterial Efficacy
A notable study demonstrated that a collection of trifluoromethyl phenyl derivatives, including pyrazoles, exhibited strong antibacterial activity against Staphylococcus aureus. The study reported low MIC values, indicating high potency against this pathogen. Additionally, the compounds showed a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, which is critical for treating chronic infections caused by biofilm-forming bacteria .
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets. This could lead to disruption of essential cellular processes or structures in bacteria.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures have low toxicity to human cultured cells, making them promising candidates for further development as antimicrobial agents. The safety profile remains an important consideration as further studies are conducted to evaluate long-term effects and potential side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
